molecular formula C16H23N3O4 B1425163 tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate CAS No. 1023594-62-8

tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate

Cat. No. B1425163
M. Wt: 321.37 g/mol
InChI Key: TWVQFWFIVYGRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate is a chemical compound with the molecular formula C16H23N3O4 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate consists of 16 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The average mass is 321.371 Da .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : This compound is a significant intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of omisertinib (AZD9291), a medication for non-small cell lung cancer (Zhao, Guo, Lan, & Xu, 2017), and crizotinib, a drug used in the treatment of some types of cancer (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

  • Use in Organic Synthesis and Chemical Studies : It serves as an organic intermediate in chemical reactions and has been subjected to various synthesis methods and structural analyses. For example, its synthesis and characterization via nucleophilic substitution reaction and subsequent studies using density functional theory (DFT) and X-ray diffraction have been documented (Yang, Cai, Chen, Shi, Huang, Chai, & Zhao, 2021).

  • Intermediate in Anticancer Drug Synthesis : The compound is also an important intermediate in the synthesis of small molecule anticancer drugs. Its effective synthesis methods contribute to the development of new therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).

  • Role in Asymmetric Synthesis : The compound plays a role in asymmetric synthesis, which is crucial for creating specific drug molecules with desired biological activities (Yang, Pan, & List, 2009).

Safety And Hazards

Safety data for tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate indicates that it should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

tert-butyl N-[1-(2-nitrophenyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)17-12-8-10-18(11-9-12)13-6-4-5-7-14(13)19(21)22/h4-7,12H,8-11H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVQFWFIVYGRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693169
Record name tert-Butyl [1-(2-nitrophenyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate

CAS RN

1023594-62-8
Record name 1,1-Dimethylethyl N-[1-(2-nitrophenyl)-4-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1023594-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(2-nitrophenyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1-fluoro-2-nitro-benzene (0.50 mmol, 53 μL), N,N-diisopropylethylamine (0.50 mmol, 87 μL) and Piperidin-4-yl-carbamic acid tert-butyl ester (0.50 mmol, 0.10 g) in 1,4-dioxane (2 mL) was irradiated using microwave for 10 minutes at a temperature of 180° C. The solution was then cooled to room temperature and concentrated in vacuo and the resulting residue was purified using column chromatography on silica gel to provide [1-(2-Nitro-phenyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (0.12 g, 77% yield). To the solution of this nitro compound in EtOAc (15 mL) was added Pd on carbon (5% Pd, 55 mg). The resulting reaction mixture was stirred under a hydrogen atmosphere at room temperature for about 15 hours. The reaction mixture was filtered through a pad of celite and the filtrate was concentrated in vacuo to provide Intermediate Compound 42A (97 mg, 86% yield).
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Synthesis routes and methods II

Procedure details

The method of Example 1 was followed using 1-fluoro-2-nitrobenzene (1.0 eq), 4-N-Boc-aminopiperidine (1.2 eq), and TEA (2.0 eq) in EtOH at 55° C. for 48 hours yielding tert-butyl 1-(2-nitro phenyl)piperidin-4-ylcarbamate (100%). LCMS (m/z): 322.2 (MH+); LC Rt=3.15 min.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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